molecular formula C18H8Cl2F6N2O3 B2700620 4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol CAS No. 329701-38-4

4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol

Cat. No.: B2700620
CAS No.: 329701-38-4
M. Wt: 485.16
InChI Key: KJXNODUWSPCTQR-UHFFFAOYSA-N
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Description

4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol is a complex organic compound characterized by the presence of chloro, trifluoromethyl, and phenoxy groups attached to a pyrimidin-2-ol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)phenol with a suitable pyrimidine derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis platforms. Quality control measures are stringent to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or defluorinated compounds.

Scientific Research Applications

4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzotrifluoride: Shares the trifluoromethyl and chloro groups but lacks the pyrimidin-2-ol core.

    4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Contains similar trifluoromethyl groups but has a different core structure.

Uniqueness

4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol is unique due to its combination of functional groups and the pyrimidin-2-ol core. This structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various applications.

Properties

IUPAC Name

4,6-bis[4-chloro-3-(trifluoromethyl)phenoxy]-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H8Cl2F6N2O3/c19-12-3-1-8(5-10(12)17(21,22)23)30-14-7-15(28-16(29)27-14)31-9-2-4-13(20)11(6-9)18(24,25)26/h1-7H,(H,27,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXNODUWSPCTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=NC(=O)N2)OC3=CC(=C(C=C3)Cl)C(F)(F)F)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H8Cl2F6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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